molecular formula C12H13N5O B235248 N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide

Cat. No. B235248
M. Wt: 243.26 g/mol
InChI Key: LCCHUBPLTVZOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide, also known as AT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AT-001 belongs to the class of tetrazole-containing compounds and has been found to exhibit various biological activities.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis (Zhang et al., 2019).

Mechanism Of Action

The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is not fully understood. However, it has been proposed that N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide exerts its biological effects by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which play a crucial role in various physiological and pathological processes. By inhibiting the activity of MMPs, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide may prevent the degradation of extracellular matrix proteins, thereby reducing inflammation, tumor growth, and angiogenesis (Zhang et al., 2019).

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels (Zhang et al., 2019).

Advantages And Limitations For Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is its low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is not fully understood, which can make it challenging to interpret experimental results (Zhang et al., 2019).

Future Directions

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has shown promising results in preclinical studies, and further research is needed to explore its full potential. One potential future direction is to investigate the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide in animal models of cancer and inflammation. Additionally, the development of more water-soluble derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide could improve its usefulness as a research tool. Finally, the identification of the exact molecular targets of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide could provide valuable insights into its mechanism of action (Zhang et al., 2019).
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is a novel small molecule that has shown promising results in preclinical studies. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its mechanism of action is proposed to involve the inhibition of MMP activity. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has several advantages as a research tool, including its small size and relative stability. However, its low solubility in water and the lack of a full understanding of its mechanism of action are limitations that need to be addressed. Further research is needed to explore the full potential of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide, including its efficacy in animal models of cancer and inflammation and the development of more water-soluble derivatives.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylbenzamide. The final product is obtained after purification using column chromatography. The yield of the synthesis process is reported to be around 60% (Zhang et al., 2019).

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

2-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H13N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,13,15,18)

InChI Key

LCCHUBPLTVZOHK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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